1,9-Pirazoloantrona

Descripción general

Descripción

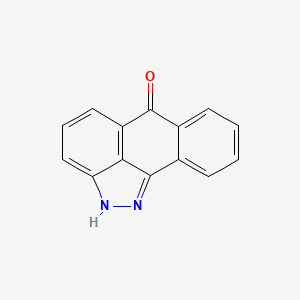

1,9-Pyrazoloanthrone is a chemical compound that is a derivative of anthrone . It is used in biochemical studies as an inhibitor of c-Jun N-terminal kinases (JNKs) . Derivatives of 1,9-pyrazoloanthrone have a variety of biological activities. For example, 5-(aminoalkyl)amino derivatives have been investigated as anticancer agents .

Synthesis Analysis

1,9-Pyrazoloanthrone can be synthesized by the condensation of 2-chloroanthraquinone with anhydrous hydrazine in pyridine at 100 °C . Purification is achieved via conversion to the N-acetyl derivative which is crystallized from acetic acid, followed by hydrolysis of the acetyl group with ammonium hydroxide in methanol . In addition, a block (co)polymer functionalized with pyrazoloanthrone was synthesized via reversible addition–fragmentation chain-transfer (RAFT) polymerization of 2-hydroxyethyl acrylate using a PEG-functionalized RAFT-agent .

Molecular Structure Analysis

The molecular formula of 1,9-Pyrazoloanthrone is C14H8N2O . The IUPAC name is 14,15-diazatetracyclo [7.6.1.0 2,7 .0 13,16 ]hexadeca-1 (15),2,4,6,9 (16),10,12-heptaen-8-one . The InChI is InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8 (9)13-12-10 (14)6-3-7-11 (12)15-16-13/h1-7H, (H,15,16) .

Chemical Reactions Analysis

1,9-Pyrazoloanthrone has been used as a colorimetric and “turn-on” fluorescent chemosensor specifically for cyanide and fluoride ion detection . It shows a remarkable solid state reaction when crystals of tetrabutylammonium cyanide and fluoride are brought in physical contact with 1,9-pyrazoloanthrone .

Physical And Chemical Properties Analysis

The molecular weight of 1,9-Pyrazoloanthrone is 220.23 g/mol . It is insoluble in water . The melting point is 281 to 282 °C .

Aplicaciones Científicas De Investigación

Inhibición de las cinasas N-terminales de c-Jun (JNK)

La 1,9-Pirazoloantrona, o SP600125, se utiliza en estudios bioquímicos como inhibidor de las cinasas N-terminales de c-Jun (JNK) . Compete con el ATP para inhibir la fosforilación de c-Jun .

Poliploidización celular

Se ha sugerido que SP600125 induce la poliploidización celular . Puede bloquear la progresión del ciclo celular en la prometafase de la mitosis y causar endomitosis .

Preparación de cromosomas

SP600125 puede proporcionar un nuevo protocolo de preparación de cromosomas para el análisis de cariotipo debido a su interferencia con la prometafase de la mitosis .

Inhibición de genes inflamatorios

SP600125 previene la activación de genes inflamatorios como COX-2, IL-2, IFN-γ y TNF-α .

Tratamiento del ictus isquémico

SP600125 previene la activación de JNK después de la isquemia cerebral y puede ser eficaz en el tratamiento del ictus isquémico .

Reprogramación celular

SP600125 juega un papel importante en el mantenimiento de las características de las células madre de las células madre embrionarias y la promoción de la eficiencia de la reprogramación celular en células madre pluripotentes inducidas .

Tratamiento del cáncer

SP600125 inhibe la proliferación celular en muchas células cancerosas humanas y en células madre embrionarias bloqueando la progresión del ciclo celular .

Estimulación de la miogénesis

Los mioblastos C2C12 fueron tratados con SP600125 para probar la estimulación de la miogénesis .

In Vivo

In vivo studies are used to study the effects of 1,9-Pyrazoloanthrone on living organisms. Studies have shown that 1,9-Pyrazoloanthrone has anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial activities when administered to living organisms. Studies have also shown that 1,9-Pyrazoloanthrone has potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

In Vitro

In vitro studies are used to study the effects of 1,9-Pyrazoloanthrone on cells or tissues in a laboratory setting. Studies have shown that 1,9-Pyrazoloanthrone has potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Studies have also shown that 1,9-Pyrazoloanthrone has anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial activities when administered to cells or tissues in a laboratory setting.

Mecanismo De Acción

Target of Action

1,9-Pyrazoloanthrone, also known as SP600125, primarily targets the c-Jun N-terminal kinases (JNKs) . These kinases are crucial in various cellular processes, including inflammation, apoptosis, and cellular growth .

Mode of Action

SP600125 is an ATP-competitive inhibitor of JNKs . It competes with ATP to inhibit the phosphorylation of c-Jun . This inhibition is dose-dependent and has a >20-fold selectivity over a range of kinases .

Biochemical Pathways

The inhibition of JNKs by SP600125 affects several biochemical pathways. It prevents the activation of inflammatory genes such as COX-2, IL-2, IFNγ, and TNFα . This leads to a reduction in inflammation and other related processes .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The inhibition of JNKs by SP600125 results in several molecular and cellular effects. It prevents the activation of JNK after brain ischemia and may be effective in the treatment of ischemic stroke . It also inhibits the phosphorylation of c-Jun and the expression of inflammatory genes .

Action Environment

The action of SP600125 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action, efficacy, and stability might be affected by the presence of this solvent . .

Actividad Biológica

1,9-Pyrazoloanthrone has a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial activities. Studies have shown that 1,9-Pyrazoloanthrone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of inflammation. In addition, 1,9-Pyrazoloanthrone has been shown to reduce oxidative stress, which is associated with the development of various diseases, such as cancer and diabetes.

Biochemical and Physiological Effects

1,9-Pyrazoloanthrone has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial activities. Studies have shown that 1,9-Pyrazoloanthrone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of inflammation. In addition, 1,9-Pyrazoloanthrone has been shown to reduce oxidative stress, which is associated with the development of various diseases, such as cancer and diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1,9-Pyrazoloanthrone in lab experiments include its low cost, ease of synthesis, and wide range of biological activities. The limitations of using 1,9-Pyrazoloanthrone in lab experiments include its limited availability, its instability in some conditions, and its potential toxicity.

Direcciones Futuras

The future directions for research on 1,9-Pyrazoloanthrone include further investigation into its potential therapeutic applications, such as its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In addition, further research is needed to better understand the mechanism of action of 1,9-Pyrazoloanthrone and its potential side effects. Other potential future directions for research include the development of new synthesis methods for 1,9-Pyrazoloanthrone, the investigation of its potential applications in drug delivery systems, and the development of new formulations of 1,9-Pyrazoloanthrone.

Safety and Hazards

Propiedades

IUPAC Name |

14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPOUJIDANTYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040525 | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129-56-6 | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolanthrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,9-Pyrazoloanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOLANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW30Y2766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

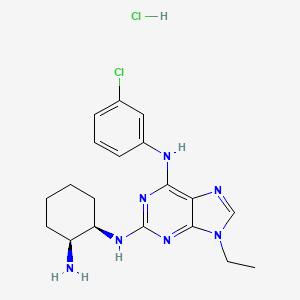

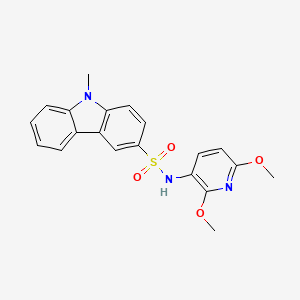

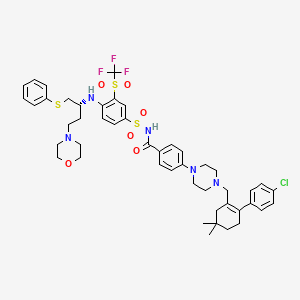

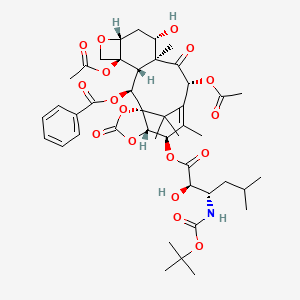

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

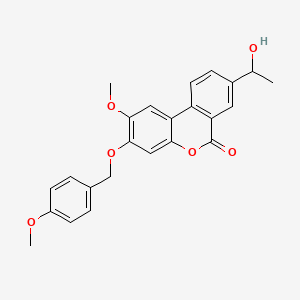

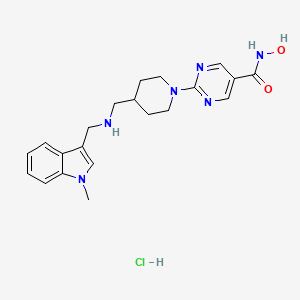

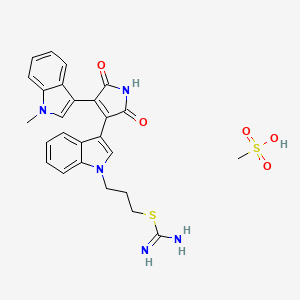

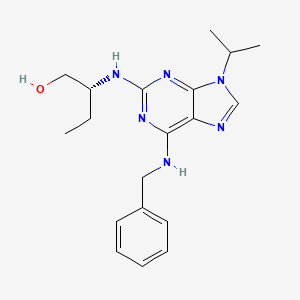

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)

![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)

![3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile](/img/structure/B1683846.png)